N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group. The compound also contains a phenyl group and a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the attachment of the thiophene ring. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene, pyrazole, and phenyl rings, as well as the carboxamide group. These groups would likely contribute to the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in the molecule. For example, the pyrazole ring might be involved in reactions with electrophiles or nucleophiles. The carboxamide group could potentially participate in reactions involving the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the carboxamide group could potentially make the compound polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is part of a broader category of compounds that have been synthesized and characterized for various applications in scientific research. The synthesis of thiophene-based compounds, including those with pyrazole moieties, has been a subject of study to explore their potential applications in medicinal chemistry and materials science. For instance, the synthesis of thiophenylhydrazonoacetates has been explored to yield a variety of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives, showcasing the versatility of thiophene-based compounds in heterocyclic synthesis (Mohareb et al., 2004).
Antimicrobial Activity
Thiophene-based compounds, including those similar in structure to this compound, have been investigated for their antimicrobial properties. Research has demonstrated that certain thiophene-based compounds exhibit significant antibacterial and antifungal activities, which could be leveraged in the development of new antimicrobial agents. For example, the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology revealed compounds with potential antibacterial and antifungal activities, indicating the promise of thiophene-based compounds in antimicrobial research (Sowmya et al., 2018).
Antidepressant Activity
Thiophene-based compounds have also been explored for their potential antidepressant activity. Molecular docking studies and behavioral assays have been used to investigate the antidepressant potential of such compounds. Research has shown that certain thiophene-based pyrazole carboxamides exhibit promising antidepressant effects, as evidenced by their interaction with monoamine oxidase isoforms and behavioral tests in animal models. This suggests that compounds within this chemical class could serve as leads in the development of new antidepressant medications (Mathew et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole and pyrazoline derivatives, have been found to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can have various downstream effects.
Biochemical Pathways
For instance, imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be through hydrogen bonding as suggested by molecular docking studies .
Cellular Effects
Preliminary studies suggest that it may have potential antifungal activity against certain strains such as Fusarium graminearum, Alternaria solani, and Botrytis cinerea .
Molecular Mechanism
Molecular docking studies suggest that it may form a strong hydrogen bond with succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle .
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(15-7-4-10-21-15)17-8-9-19-12-14(11-18-19)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRUNTMBDZDBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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